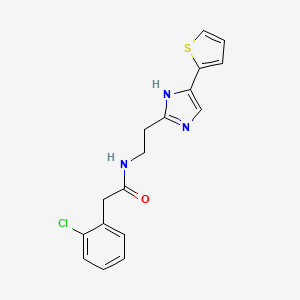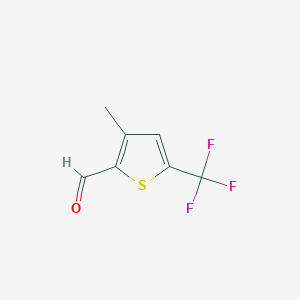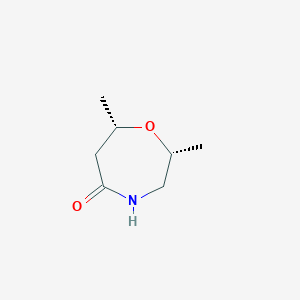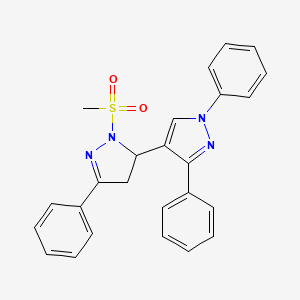
2-(methylsulfonyl)-1',3',5-triphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Starting Materials: Methylsulfonyl chloride.
Reaction Conditions: Base such as triethylamine, solvent like dichloromethane.
Example Reaction: Nucleophilic substitution to attach the methylsulfonyl group to the bipyrazole core.
Phenyl Substitution:
Starting Materials: Phenylboronic acids or phenyl halides.
Reaction Conditions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling).
Example Reaction: Coupling of phenylboronic acid with the bipyrazole derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylsulfonyl)-1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the bipyrazole core, followed by the introduction of the methylsulfonyl group and phenyl substituents. Key steps may include:
-
Formation of the Bipyrazole Core:
Starting Materials: Hydrazine derivatives and diketones.
Reaction Conditions: Acidic or basic catalysts, reflux conditions.
Example Reaction: Condensation of 1,3-diketones with hydrazine hydrate to form the bipyrazole ring.
化学反应分析
Types of Reactions:
Oxidation: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction: The phenyl groups can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The phenyl groups can be substituted with various functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles like nitronium ions or halogens in the presence of Lewis acids.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Cyclohexyl-substituted bipyrazoles.
Substitution: Functionalized bipyrazoles with various substituents on the phenyl rings.
科学研究应用
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Biological Probes: Used in the study of biological pathways and molecular interactions.
Medicine:
Drug Development: Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry:
Polymer Additives: Used as a stabilizer or modifier in polymer production.
Coatings: Incorporated into coatings for enhanced durability and resistance.
作用机制
The mechanism of action of 2-(methylsulfonyl)-1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.
相似化合物的比较
1,3,5-Triphenyl-1H-pyrazole: Lacks the methylsulfonyl group, affecting its reactivity and applications.
2-(Methylsulfonyl)-1H-pyrazole: Simpler structure with fewer phenyl groups, leading to different chemical properties.
3,5-Diphenyl-1H-pyrazole: Similar core structure but different substitution pattern, influencing its chemical behavior.
Uniqueness: 2-(Methylsulfonyl)-1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole is unique due to its combination of a bipyrazole core with methylsulfonyl and multiple phenyl groups. This structure provides a balance of electronic and steric effects, making it versatile for various applications in research and industry.
This detailed overview should provide a comprehensive understanding of 2-(methylsulfonyl)-1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole, its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
4-(2-methylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)-1,3-diphenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S/c1-32(30,31)29-24(17-23(26-29)19-11-5-2-6-12-19)22-18-28(21-15-9-4-10-16-21)27-25(22)20-13-7-3-8-14-20/h2-16,18,24H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPOKWCXDDUCQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(1-But-3-enylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2571075.png)

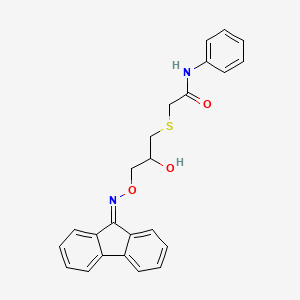
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2571084.png)

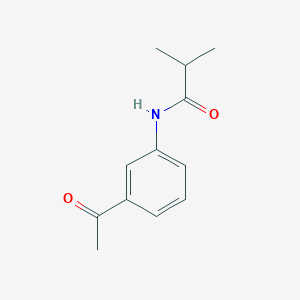
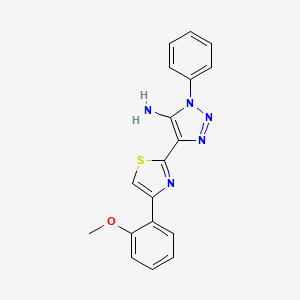
![2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2571089.png)

![N-(1-cyanocyclohexyl)-2-[(1,2-dihydroacenaphthylen-5-yl)amino]-N-methylacetamide](/img/structure/B2571093.png)
![1-(4-Fluorophenyl)-3-[(2-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B2571094.png)
